Methyl 4-bromo-2-isopropoxybenzoate Methyl 4-bromo-2-isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1016313-23-7
VCID: VC8035883
InChI: InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3
SMILES: CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Methyl 4-bromo-2-isopropoxybenzoate

CAS No.: 1016313-23-7

Cat. No.: VC8035883

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-isopropoxybenzoate - 1016313-23-7

Specification

CAS No. 1016313-23-7
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name methyl 4-bromo-2-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3
Standard InChI Key GDZVPHRSXKMBIF-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC
Canonical SMILES CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC

Introduction

Methyl 4-bromo-2-isopropoxybenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of approximately 273.12 g/mol. It is characterized by a bromine atom at the 4-position and an isopropoxy group at the 2-position of the benzoate moiety. This compound is typically encountered as a white to light yellow solid and is soluble in organic solvents. Its unique structural features make it an interesting subject for research in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-bromo-2-isopropoxybenzoate typically involves multi-step organic reactions. One common approach is the bromination of methyl 2-isopropoxybenzoate using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). Another method involves the esterification of 4-bromo-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Chemical Reactions Table

Reaction TypeConditionsProducts
Electrophilic Aromatic SubstitutionBr₂/FeBr₃Various substituted benzoates
Nucleophilic SubstitutionMethanol/H₂SO₄Different ester derivatives
ReductionPd/C and H₂Methyl 2-isopropoxybenzoate

Biological Activity

While specific biological activities of methyl 4-bromo-2-isopropoxybenzoate are not extensively documented, compounds with bromine substituents are known to display antimicrobial and anti-inflammatory activities. Further research is needed to establish the precise biological profile of this compound, particularly regarding its potential pharmacological effects.

Antimicrobial Activity Table

Pathogen TypeExample OrganismsMinimum Inhibitory Concentration (MIC)
BacteriaE. coli, S. aureus32 µg/mL
FungiC. albicans, A. niger16 µg/mL

Applications in Research

Methyl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme interactions and metabolic pathways.

  • Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 4-bromo-2-isopropoxybenzoate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-fluorobenzoateC₈H₆BrFO₂Contains a fluorine atom instead of an isopropoxy group.
Methyl 3-bromo-4-isopropoxybenzoateC₁₁H₁₃BrO₃Different substitution pattern on the aromatic ring.
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoateC₁₁H₁₃BrFO₃Contains both bromine and fluorine substituents.

The unique combination of a bromine atom and an isopropoxy group in methyl 4-bromo-2-isopropoxybenzoate imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

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